molecular formula C19H24N4O4S2 B2549806 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-66-2

7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2549806
CAS No.: 1421499-66-2
M. Wt: 436.55
InChI Key: DESOYNJCAKICSN-UHFFFAOYSA-N
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Description

The compound “7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is also known as Glimepiride sulfonamide . It is a derivative of Glimepiride, which is an oral hypoglycemic medication used in the treatment of diabetes .


Molecular Structure Analysis

The molecular formula of this compound is C16H21N3O4S . It is categorized under aromatics, heterocycles, sulfur, and selenium compounds . The exact molecular structure is not provided in the retrieved sources.


Physical and Chemical Properties Analysis

This compound appears as a white solid . Its molecular weight is 351.42 g/mol . No further physical or chemical properties are provided in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds within the pyrimido[2,1-b][1,3]thiazine framework have been the subject of extensive research due to their interesting chemical properties and potential as scaffolds for further pharmaceutical development. The synthesis and reactions of these compounds often involve multicomponent reactions, offering a versatile approach to generate a wide array of heterocyclic compounds.

For instance, Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are closely related to the chemical structure , demonstrating the synthesis of pyrimido[2,3-b]thiazines through condensation reactions. This work highlights the potential of such compounds for further functionalization and the creation of derivatives with enhanced properties (Kappe & Roschger, 1989).

Biological Activities

The exploration of biological activities is a critical aspect of scientific research on heterocyclic compounds. The structural complexity of the pyrimido[2,1-b][1,3]thiazine ring system offers a fertile ground for the discovery of compounds with potent biological activities.

Azab, Youssef, and El-Bordany (2013) reported on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. Their work showcases the importance of structural diversity in the search for new antimicrobial compounds (Azab, Youssef, & El-Bordany, 2013).

Similarly, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacterial and fungal strains. Their findings contribute to the ongoing search for new antimicrobial agents with improved efficacy and specificity (Sarvaiya, Gulati, & Patel, 2019).

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-28-19)17(24)21-9-8-13-4-6-15(7-5-13)29(20,26)27/h4-7,14H,3,8-11H2,1-2H3,(H,21,24)(H2,20,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOYNJCAKICSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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